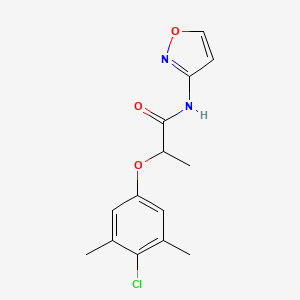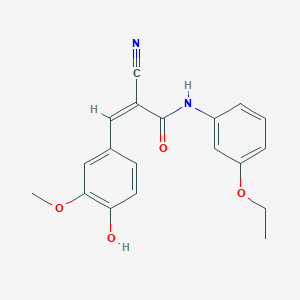
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene result in cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of CF.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide protein, called the regulatory domain, and prevents the channel from opening. This results in a decrease in chloride secretion and an increase in sodium absorption, which can help to restore the balance of salt and water in the airway surface liquid of CF patients.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been shown to increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo, leading to improvements in lung function, mucus clearance, and inflammation in animal models of CF. N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has also been shown to have anti-inflammatory effects in vitro, which may be beneficial for the treatment of CF-related lung disease.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 is a widely used tool compound for studying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in vitro and in vivo. Its advantages include its high potency, specificity, and reversible inhibition of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. However, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has some limitations, including its potential off-target effects and its inability to correct the underlying N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutation in CF patients.
Future Directions
Future research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may focus on optimizing its pharmacokinetic properties and developing more potent and selective N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide inhibitors. Other potential future directions include exploring the use of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 in combination with other N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide modulators, such as correctors and potentiators, to achieve maximal N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in CF patients. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 may have potential applications in other diseases that involve N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can increase N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide function in cells expressing N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide mutations, including the most common mutation, F508del. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamideinh-172 can improve lung function and reduce inflammation in animal models of CF.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-14(20)12(18)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXCQFBRMJMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4850772.png)

![N-{4'-methyl-2-[(3-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4850779.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4850782.png)


![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[3-(methylthio)propyl]hydrazinecarbothioamide](/img/structure/B4850809.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)
![N-(2-furylmethyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4850864.png)

![2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4850871.png)